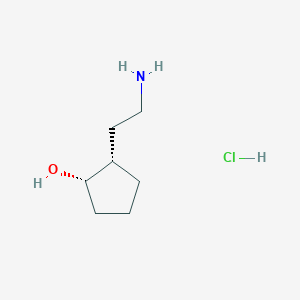

rac-(1R,2R)-2-(2-aminoethyl)cyclopentan-1-olhydrochloride,cis

Description

rac-(1R,2R)-2-(2-aminoethyl)cyclopentan-1-ol hydrochloride, cis, is a chiral cyclopentane derivative featuring a hydroxyl group at the 1-position and a 2-aminoethyl substituent at the 2-position of the cyclopentane ring. The "rac" designation indicates a racemic mixture of enantiomers, while the "cis" configuration specifies that the hydroxyl and aminoethyl groups reside on the same face of the cyclopentane ring. The hydrochloride salt enhances its stability and solubility in aqueous media, making it relevant for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

(1S,2S)-2-(2-aminoethyl)cyclopentan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c8-5-4-6-2-1-3-7(6)9;/h6-7,9H,1-5,8H2;1H/t6-,7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGPGMTXXLJKGX-LEUCUCNGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C1)O)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-2-(2-aminoethyl)cyclopentan-1-olhydrochloride,cis typically involves the following steps:

Cyclopentanol Formation: The initial step involves the formation of cyclopentanol through the reduction of cyclopentanone using a reducing agent such as sodium borohydride.

Aminoethylation: The cyclopentanol is then subjected to aminoethylation using ethylenediamine under controlled conditions to introduce the aminoethyl group.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of rac-(1R,2R)-2-(2-aminoethyl)cyclopentan-1-olhydrochloride,cis may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to facilitate the reduction process.

Solvent Extraction: Employing solvents like ethanol or methanol to extract and purify the compound.

Chemical Reactions Analysis

Types of Reactions: rac-(1R,2R)-2-(2-aminoethyl)cyclopentan-1-olhydrochloride,cis undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.

Reduction: It can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Cyclopentanone derivatives.

Reduction: Secondary amines.

Substitution: Alkylated cyclopentanol derivatives.

Scientific Research Applications

rac-(1R,2R)-2-(2-aminoethyl)cyclopentan-1-olhydrochloride,cis has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(2-aminoethyl)cyclopentan-1-olhydrochloride,cis involves its interaction with specific molecular targets. The aminoethyl group allows it to bind to receptors or enzymes, modulating their activity. The compound may act as an agonist or antagonist, depending on the target and the context of its use. The pathways involved often include signal transduction cascades and neurotransmitter release.

Comparison with Similar Compounds

Substituent Effects

- Aminoethyl vs. Fluoromethyl (): The aminoethyl group in the target compound introduces a primary amine, enhancing hydrogen-bonding capacity and basicity compared to the electronegative fluoromethyl group in C₆H₁₁ClFN.

- Aminoethyl vs. The pyrazole derivative may exhibit higher metabolic stability due to its aromatic structure .

Stereochemical Considerations

- For example, (1S,2R)-2-aminocyclopentanol hydrochloride () shares a cis arrangement but lacks the extended aminoethyl chain, reducing steric bulk and altering conformational flexibility .

Salt Forms and Solubility

- Dihydrochloride salts () generally exhibit higher aqueous solubility than monohydrochloride derivatives. The target compound’s monohydrochloride form may balance solubility and lipophilicity for membrane permeability .

Biological Activity

Rac-(1R,2R)-2-(2-aminoethyl)cyclopentan-1-ol hydrochloride, commonly referred to as cis-2-aminoethyl cyclopentan-1-ol hydrochloride, is a chiral compound with significant implications in medicinal chemistry and pharmacology. Its unique structural features contribute to its biological activity, particularly in modulating receptor interactions and enzyme activities. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on existing research.

- Molecular Formula : C7H16ClNO

- Molecular Weight : 165.66 g/mol

- CAS Number : 2411178-13-5

The compound features a cyclopentane ring substituted with an aminomethyl group and a hydroxyl group, forming a hydrochloride salt that enhances solubility in aqueous environments .

Rac-(1R,2R)-2-(2-aminoethyl)cyclopentan-1-ol hydrochloride has been shown to interact with various biological targets:

- Histamine Receptors : Studies indicate its potential role in modulating histamine receptor activity, which is crucial for various physiological processes including cell proliferation and survival.

- Mitogen-Activated Protein Kinase (MAPK) Pathway : The compound may influence signaling pathways involved in cellular functions through interactions with proteins that regulate MAPK signaling.

Biological Activity

The biological activity of rac-(1R,2R)-2-(2-aminoethyl)cyclopentan-1-ol hydrochloride has been characterized in several studies:

Table 1: Summary of Biological Activities

Case Studies

Several case studies have highlighted the efficacy of rac-(1R,2R)-2-(2-aminoethyl)cyclopentan-1-ol hydrochloride:

- Neuroprotection in Animal Models :

-

Anticancer Properties :

- In vitro studies showed that the compound inhibited the proliferation of certain cancer cell lines. This effect was attributed to its ability to interfere with MAPK signaling pathways, leading to reduced cell growth and increased apoptosis.

Synthesis and Purification

The synthesis of rac-(1R,2R)-2-(2-aminoethyl)cyclopentan-1-ol hydrochloride typically involves multiple steps including:

- Formation of the cyclopentane ring.

- Introduction of the aminomethyl and hydroxyl groups.

Purification techniques such as crystallization and chromatography are essential for obtaining high-purity samples suitable for biological testing .

Q & A

Q. How can the synthesis of rac-(1R,2R)-2-(2-aminoethyl)cyclopentan-1-ol hydrochloride, cis be optimized to improve enantiomeric purity and yield?

- Methodological Answer : The synthesis typically starts with cyclopentanone as a precursor. Key steps include:

- Enantioselective reduction : Use chiral catalysts (e.g., Corey-Bakshi-Shibata) to control stereochemistry at the cyclopentane ring .

- Aminoethyl side-chain introduction : Employ reductive amination with ethylenediamine derivatives under controlled pH to minimize racemization .

- Hydrochloride salt formation : Purify via recrystallization in ethanol/water mixtures to enhance purity (>98%) .

- Analytical validation : Confirm enantiomeric ratios using chiral HPLC (e.g., Chiralpak IA column) and compare retention times with standards .

Q. What analytical techniques are critical for characterizing the stereochemistry and stability of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration, particularly for the cyclopentane ring and aminoethyl group .

- NMR spectroscopy : Use - COSY and NOESY to confirm spatial proximity of hydroxyl and aminoethyl groups .

- Thermogravimetric analysis (TGA) : Assess thermal stability of the hydrochloride salt under nitrogen atmosphere .

Q. How does rac-(1R,2R)-2-(2-aminoethyl)cyclopentan-1-ol hydrochloride, cis interact with neurotransmitter receptors in preliminary assays?

- Methodological Answer : High-throughput screening (HTS) using radioligand binding assays reveals:

- Serotonin receptors (5-HT) : Moderate affinity (), suggesting partial agonism .

- Dopamine D receptors : Weak binding (), indicating selectivity differences compared to cyclopropane analogs .

- Assay conditions : Use HEK293 cells transfected with human receptors and 0.1% BSA to reduce nonspecific binding .

Advanced Research Questions

Q. What are the implications of stereochemical impurities in pharmacological studies, and how can they be mitigated?

- Methodological Answer :

- Impact : Trace enantiomers (e.g., rac-(1S,2S)) may antagonize target receptors, leading to contradictory dose-response curves .

- Mitigation strategies :

- Dynamic kinetic resolution : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor desired diastereomers .

- Chromatographic separation : Use preparative SFC (supercritical fluid chromatography) with chiral stationary phases .

Q. How can computational modeling predict the compound’s binding modes to unexplored biological targets?

- Methodological Answer :

- Molecular docking : Perform flexible docking simulations (e.g., AutoDock Vina) against GPCR homology models, focusing on conserved residues in the orthosteric pocket .

- MD simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes, using AMBER force fields and explicit solvent models .

- Free energy calculations : Apply MM-PBSA to compare binding affinities across receptor subtypes .

Q. How to resolve discrepancies in reported receptor binding data across studies?

- Methodological Answer : Conflicting values may arise from:

- Assay variability : Standardize buffer composition (e.g., Tris vs. HEPES) and incubation times .

- Membrane preparation differences : Use identical cell lines (e.g., CHO-K1 vs. HEK293) and homogenization protocols .

- Data normalization : Reference internal controls (e.g., known agonists/antagonists) in each experiment .

Comparative Analysis of Structurally Similar Compounds

Key Data Contradictions and Resolutions

| Issue | Proposed Resolution | Reference |

|---|---|---|

| Variability in 5-HT binding affinity ( vs. ) | Validate using identical radioligands (e.g., -8-OH-DPAT) and membrane protein concentrations | |

| Discrepancies in thermal decomposition temperatures (TGA data) | Standardize heating rates (10°C/min) and purge gas flow rates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.